molecular formula C25H25ClN4O2 B14906076 N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide

N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B14906076
M. Wt: 448.9 g/mol
InChI Key: KLYSGXANANXZFY-UHFFFAOYSA-N
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Description

N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a benzotriazole ring, a butylphenyl group, and a methylphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzotriazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butylphenyl Group: This is usually achieved through Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Methylphenoxyacetamide Moiety: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: To handle the multi-step synthesis efficiently.

    Optimized Reaction Conditions: Including temperature control, pressure adjustments, and the use of catalysts to improve yield and purity.

    Purification Techniques: Such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
  • N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide

Uniqueness

N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring stability, reactivity, and specific biological activities.

Properties

Molecular Formula

C25H25ClN4O2

Molecular Weight

448.9 g/mol

IUPAC Name

N-[2-(4-butylphenyl)-6-chlorobenzotriazol-5-yl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C25H25ClN4O2/c1-3-4-8-18-10-12-19(13-11-18)30-28-22-14-20(26)21(15-23(22)29-30)27-25(31)16-32-24-9-6-5-7-17(24)2/h5-7,9-15H,3-4,8,16H2,1-2H3,(H,27,31)

InChI Key

KLYSGXANANXZFY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)COC4=CC=CC=C4C

Origin of Product

United States

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